![molecular formula C16H9N3O3S2 B2503137 N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide CAS No. 324759-11-7](/img/structure/B2503137.png)
N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Synthesis and Biological Activity
- Diuretic Activity of Biphenyl Benzothiazole-2-carboxamide Derivatives: A series of derivatives, including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, demonstrated significant diuretic activity in vivo, indicating potential applications in conditions requiring diuresis (Yar & Ansari, 2009).
- Antitumor and Antiproliferative Agents: Benzothiazole derivatives have shown promising antitumor properties, with certain compounds like 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide exhibiting substantial inhibitory effects on tumor growth in vivo (Yoshida et al., 2005).
- Antioxidative and Antiproliferative Activity: Compounds like trimethoxy substituted benzimidazole-2-carboxamide and trihydroxy substituted benzothiazole-2-carboxamide were identified as promising antioxidants and antiproliferative agents, with significant potency in both in vitro assays and computational evaluations (Cindrić et al., 2019).
Antibacterial and Antifungal Properties
- Antibacterial Agents: Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide were synthesized and displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).
- Antimicrobial, Anti-inflammatory, and Psychotropic Activities: Certain N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, suggesting potential for multifaceted therapeutic applications (Zablotskaya et al., 2013).
Photo-Physical and Chemosensory Applications
- Chemosensors for Cyanide Anions: Coumarin benzothiazole derivatives were synthesized and investigated for their ability to recognize cyanide anions through distinct mechanisms, indicating their potential use as chemosensors (Wang et al., 2015).
- Photo-Physical Characteristics: Derivatives like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol were synthesized and analyzed for their absorption-emission properties, revealing their suitability in applications requiring fluorescence or photo-physical characteristics (Padalkar et al., 2011).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological outcomes . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S2/c20-15(12-7-8-13(23-12)19(21)22)18-16-17-14-10-4-2-1-3-9(10)5-6-11(14)24-16/h1-8H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIVTHDQDQGCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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